molecular formula C16H12BrF2NO2 B14765371 6-Bromo-3,3-difluoro-1-(4-methoxybenzyl)indolin-2-one

6-Bromo-3,3-difluoro-1-(4-methoxybenzyl)indolin-2-one

Cat. No.: B14765371
M. Wt: 368.17 g/mol
InChI Key: YPUWFXPFGBXDSP-UHFFFAOYSA-N
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Description

6-Bromo-3,3-difluoro-1-(4-methoxybenzyl)indolin-2-one is a synthetic compound belonging to the indole family. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties . This compound is characterized by the presence of bromine, fluorine, and methoxybenzyl groups attached to the indolin-2-one core, which contribute to its unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-3,3-difluoro-1-(4-methoxybenzyl)indolin-2-one typically involves multiple steps, starting from readily available precursorsThe reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent and a suitable base such as potassium carbonate .

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield. The choice of solvents, catalysts, and reaction conditions is crucial to ensure the scalability and cost-effectiveness of the production process .

Chemical Reactions Analysis

Types of Reactions

6-Bromo-3,3-difluoro-1-(4-methoxybenzyl)indolin-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove or alter specific functional groups.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various alkyl or aryl groups .

Scientific Research Applications

6-Bromo-3,3-difluoro-1-(4-methoxybenzyl)indolin-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-Bromo-3,3-difluoro-1-(4-methoxybenzyl)indolin-2-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but its structure suggests potential interactions with proteins involved in cell signaling and metabolism .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of bromine, fluorine, and methoxybenzyl groups in 6-Bromo-3,3-difluoro-1-(4-methoxybenzyl)indolin-2-one makes it unique compared to other indole derivatives. These substituents contribute to its distinct chemical reactivity and potential biological activities, making it a valuable compound for research and development .

Properties

Molecular Formula

C16H12BrF2NO2

Molecular Weight

368.17 g/mol

IUPAC Name

6-bromo-3,3-difluoro-1-[(4-methoxyphenyl)methyl]indol-2-one

InChI

InChI=1S/C16H12BrF2NO2/c1-22-12-5-2-10(3-6-12)9-20-14-8-11(17)4-7-13(14)16(18,19)15(20)21/h2-8H,9H2,1H3

InChI Key

YPUWFXPFGBXDSP-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CN2C3=C(C=CC(=C3)Br)C(C2=O)(F)F

Origin of Product

United States

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